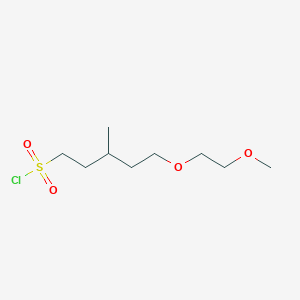

5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride

Description

5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a branched pentane backbone with a 3-methyl group and a 5-(2-methoxyethoxy) substituent. The sulfonyl chloride (-SO₂Cl) group at position 1 confers high reactivity, making the compound a versatile intermediate in organic synthesis, particularly for introducing sulfonate esters or amides. Its molecular formula is C₉H₁₉ClO₄S, with a molecular weight of 270.77 g/mol (calculated).

Properties

Molecular Formula |

C9H19ClO4S |

|---|---|

Molecular Weight |

258.76 g/mol |

IUPAC Name |

5-(2-methoxyethoxy)-3-methylpentane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H19ClO4S/c1-9(4-8-15(10,11)12)3-5-14-7-6-13-2/h9H,3-8H2,1-2H3 |

InChI Key |

BCZLFTIBUDWDIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOCCOC)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylpentane-1-sulfonyl chloride with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Bases: Pyridine, triethylamine

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide, sulfonate ester, or sulfonothioate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

Ether Chain Length and Solubility :

- The 2-methoxyethoxy group in the target compound increases polarity and solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the shorter methoxy (-OCH₃) group in 5-methoxy-3-methylpentane-1-sulfonyl chloride .

- Ionic liquids with methoxyethoxyethyl groups (e.g., EMIM[MDEGSO₄] in ) demonstrate similar solubility enhancements, suggesting analogous behavior for the target compound in specialized media .

Reactivity :

- Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate ester formation. In contrast, sulfonamides (e.g., the benzodioxepine derivative in ) are stable and biologically relevant, often used in pharmaceuticals .

Thermal and Chemical Stability :

Application-Specific Comparisons

Key Insights:

Solubility and Solvent Interactions

- The 2-methoxyethoxy group’s ether linkages mimic those in ionic liquids (), which are engineered for high gas solubility and low viscosity. This implies the target compound may exhibit favorable solubility in ionic liquid matrices, though experimental data are lacking .

- Compared to 5-methoxy-3-methylpentane-1-sulfonyl chloride, the additional ethoxy unit likely reduces crystallinity, enhancing miscibility with flexible polymers or surfactants .

Biological Activity

5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis and Characterization

The synthesis of sulfonyl chlorides typically involves the reaction of sulfonic acids with thionyl chloride or phosphorus pentachloride. The specific synthesis pathway for this compound has not been extensively documented in the literature. However, similar compounds have been synthesized using standard methods that involve the introduction of the sulfonyl group into an organic framework.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of various sulfonamide derivatives, which are structurally related to sulfonyl chlorides. For instance, a study demonstrated that certain sulfonamide compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for certain derivatives with MIC values as low as 7.81 μg/mL against E. coli .

Inhibition of Enzymatic Activity

Sulfonyl fluorides, a class closely related to sulfonyl chlorides, have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH). For example, compounds like hexadecyl sulfonyl fluoride were identified as potent inhibitors of FAAH, demonstrating selectivity and irreversible inhibition . This suggests that this compound may exhibit similar enzymatic inhibition properties, although specific studies on this compound are lacking.

Case Study: Antimicrobial Activity

A case study involving the synthesis of novel sulfonamide compounds showed that modifications in the alkyl chain significantly influenced their antimicrobial activity. Compounds with branched alkyl chains demonstrated enhanced potency against E. coli, suggesting that structural variations in compounds like this compound could lead to improved biological activity .

Data Table: Comparison of Antibacterial Activities

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound 5a | E. coli | 31 ± 0.12 | 7.81 |

| Compound 9a | E. coli | 30 ± 0.12 | 7.81 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | - |

| Compound with similar structure | B. subtilis | Inactive | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.